molecular formula C15H10F3NO2 B8194521 6-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile

6-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8194521
M. Wt: 293.24 g/mol
InChI Key: ITZWKOARKZLREV-UHFFFAOYSA-N
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Description

6-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is an organic compound characterized by the presence of methoxy and trifluoromethoxy groups attached to a biphenyl structure with a carbonitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethoxybenzene as a starting material, which can be further functionalized through electrophilic aromatic substitution.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced by converting a suitable precursor, such as an aldehyde or a halide, into a nitrile using reagents like sodium cyanide or through the Sandmeyer reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

6-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 6-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-[1,1’-biphenyl]-3-carbonitrile: Lacks the trifluoromethoxy group, which may result in different chemical properties and biological activities.

    6-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and interactions with biological targets.

Uniqueness

The presence of both methoxy and trifluoromethoxy groups in 6-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile makes it unique, as these groups can significantly influence the compound’s electronic properties, reactivity, and potential biological activities. This combination of functional groups is relatively rare, providing distinct advantages in various applications.

Properties

IUPAC Name

4-methoxy-3-[4-(trifluoromethoxy)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO2/c1-20-14-7-2-10(9-19)8-13(14)11-3-5-12(6-4-11)21-15(16,17)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZWKOARKZLREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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